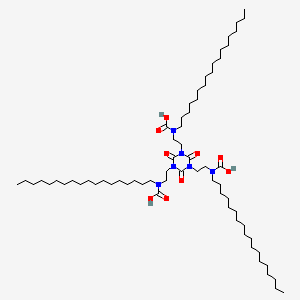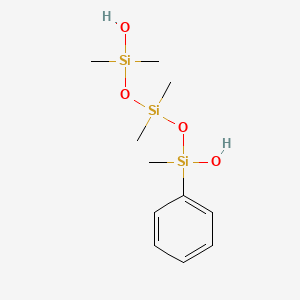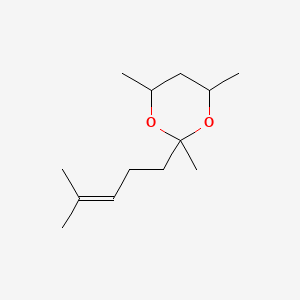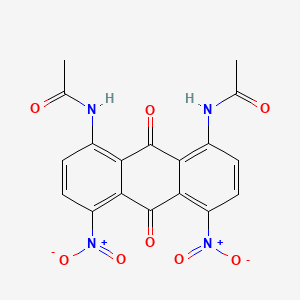![molecular formula C24H20Cl2N4O2S B13786488 2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate CAS No. 26460-20-8](/img/structure/B13786488.png)
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate is a complex organic compound with a molecular formula of C38H36Cl4N8O4S2. This compound is known for its unique structure, which includes a benzothiazole ring and a diazenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.
Esterification: The final step involves the esterification of the diazenyl compound with benzoic acid in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction of the diazenyl group can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: DDQ, iodine
Reducing Agents: Sodium borohydride
Catalysts: Sulfuric acid for esterification
Major Products
Oxidation: Formation of oxidized benzothiazole derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzothiazole derivatives
Applications De Recherche Scientifique
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes such as cyclooxygenase (COX) involved in the inflammatory response.
Interaction with DNA: The diazenyl group can intercalate with DNA, affecting its replication and transcription processes.
Oxidative Stress: The compound can induce oxidative stress in microbial cells, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate
- 2,4-Disubstituted thiazoles
Uniqueness
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the scientific community.
Propriétés
Numéro CAS |
26460-20-8 |
|---|---|
Formule moléculaire |
C24H20Cl2N4O2S |
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-2-30(12-13-32-23(31)16-6-4-3-5-7-16)18-10-8-17(9-11-18)28-29-24-27-21-14-19(25)20(26)15-22(21)33-24/h3-11,14-15H,2,12-13H2,1H3 |
Clé InChI |
SQBROOWKAVHGKX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=CC(=C(C=C4S3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
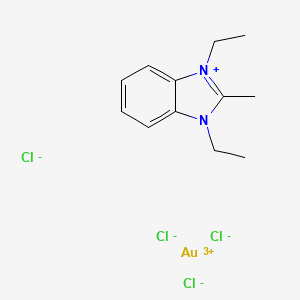
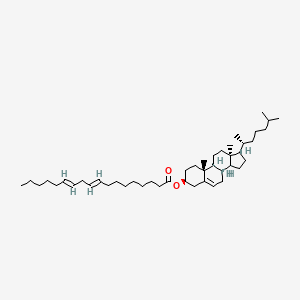
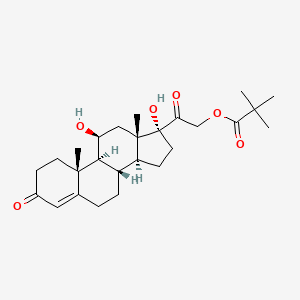
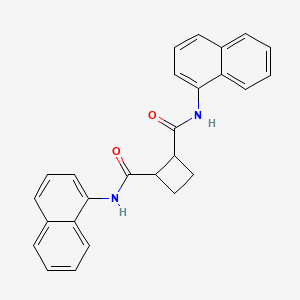
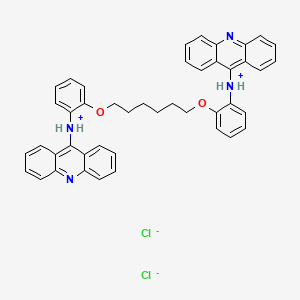
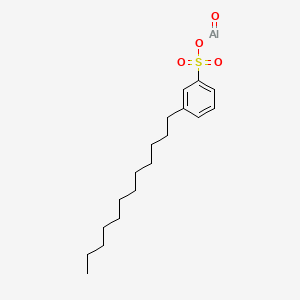
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)
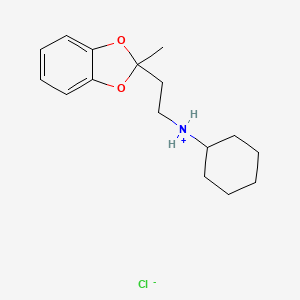
![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
